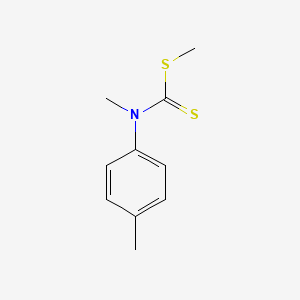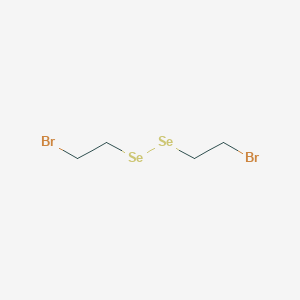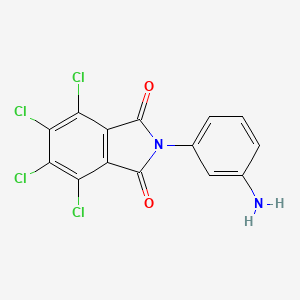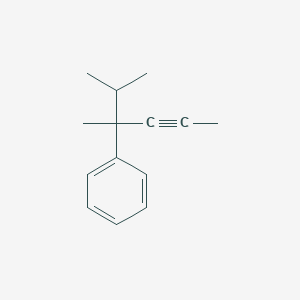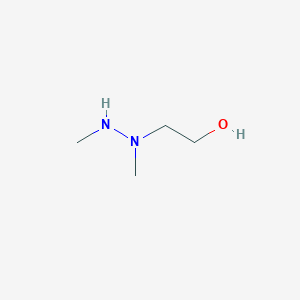![molecular formula C25H22O B14532845 Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- CAS No. 62225-01-8](/img/structure/B14532845.png)
Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon.
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of indanone derivatives with suitable aldehydes under acidic or basic conditions, followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- can be compared with other similar compounds, such as:
Indeno[1,2-b]pyran derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indeno[3a,4-b]oxiren-2-ol derivatives: These compounds have an oxirane ring fused to the indeno[2,1-b]pyran core, which can influence their reactivity and applications.
Indenoquinolines: These compounds contain a quinoline ring fused to the indeno[2,1-b]pyran core, resulting in distinct pharmacological activities.
By comparing these compounds, researchers can identify the unique features and advantages of Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl- for specific applications.
Properties
CAS No. |
62225-01-8 |
|---|---|
Molecular Formula |
C25H22O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-ethyl-9-(1H-inden-2-yl)-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C25H22O/c1-4-20-15(2)23-21-11-7-8-12-22(21)24(25(23)26-16(20)3)19-13-17-9-5-6-10-18(17)14-19/h5-13H,4,14H2,1-3H3 |
InChI Key |
SCKPAKSQDQMPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C4=CC5=CC=CC=C5C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


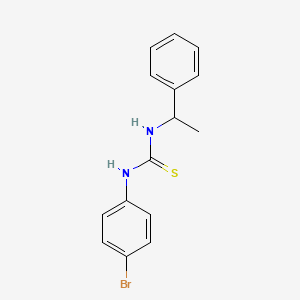
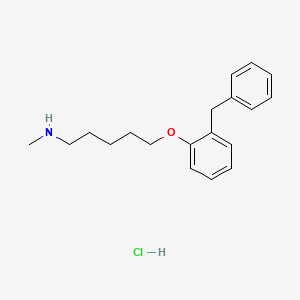
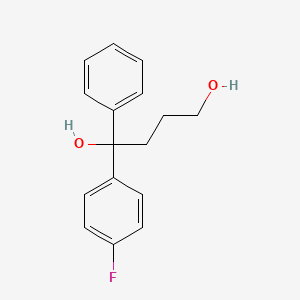
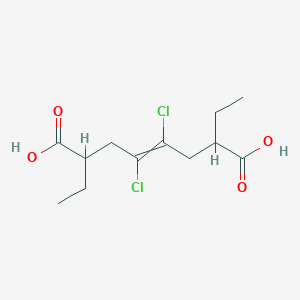
![1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B14532798.png)
![Silane, trimethyl[1-(phenylthio)ethenyl]-](/img/structure/B14532806.png)
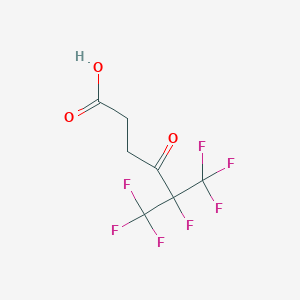
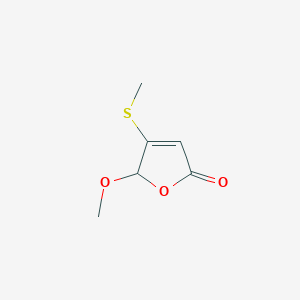
![7,8-Dimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14532816.png)
